AChE/Nrf2 modulator 1
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Overview
Description
AChE/Nrf2 modulator 1 is an orally active compound that serves as a modulator of acetylcholinesterase (AChE) and nuclear factor erythroid 2-related factor 2 (Nrf2). This compound exhibits Nrf2 inductive activity alongside inhibitory effects on acetylcholinesterase, making it a promising candidate for Alzheimer’s disease research .
Chemical Reactions Analysis
AChE/Nrf2 modulator 1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
AChE/Nrf2 modulator 1 has a wide range of scientific research applications, including:
Chemistry: It is used to study the modulation of acetylcholinesterase and Nrf2 pathways.
Biology: It is used to investigate the role of Nrf2 in cellular redox balance and inflammation-related gene expression.
Medicine: It is a potential therapeutic agent for Alzheimer’s disease due to its dual activity on acetylcholinesterase inhibition and Nrf2 induction.
Industry: It is used in the development of new drugs and therapeutic agents targeting neurodegenerative diseases
Mechanism of Action
The mechanism of action of AChE/Nrf2 modulator 1 involves the modulation of acetylcholinesterase and Nrf2 pathways. In the cytoplasm of non-stressed cells, Nrf2 is sequestered by a Keap1 homodimer that complexes with the Cul3-Rbx1 E3 ubiquitin ligase, promoting Nrf2 polyubiquitination and continual proteasomal degradation. Upon activation, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to antioxidant response elements (AREs) to induce the expression of antioxidant genes .
Comparison with Similar Compounds
AChE/Nrf2 modulator 1 is unique due to its dual activity on acetylcholinesterase inhibition and Nrf2 induction. Similar compounds include:
Phenolic compounds:
Other Nrf2 activators: Compounds that activate the Nrf2 pathway, such as sulforaphane and curcumin, are also used in research and therapeutic applications.
Properties
Molecular Formula |
C27H27FN4O2 |
---|---|
Molecular Weight |
458.5 g/mol |
IUPAC Name |
5-[3-[[1-[(3-fluorophenyl)methyl]piperidin-4-yl]methoxy]phenyl]-3-(6-methylpyridin-3-yl)-1,2,4-oxadiazole |
InChI |
InChI=1S/C27H27FN4O2/c1-19-8-9-23(16-29-19)26-30-27(34-31-26)22-5-3-7-25(15-22)33-18-20-10-12-32(13-11-20)17-21-4-2-6-24(28)14-21/h2-9,14-16,20H,10-13,17-18H2,1H3 |
InChI Key |
RRSJHXGJAMBCDJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C=C1)C2=NOC(=N2)C3=CC(=CC=C3)OCC4CCN(CC4)CC5=CC(=CC=C5)F |
Origin of Product |
United States |
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